molecular formula C21H21F3N2O2 B7702637 1-(2-methylbenzoyl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide

1-(2-methylbenzoyl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide

Cat. No. B7702637
M. Wt: 390.4 g/mol
InChI Key: MERYWXSANZLWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylbenzoyl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide, commonly known as CTAP, is a compound that has been widely studied in scientific research due to its potential therapeutic applications. CTAP is a selective antagonist of the kappa opioid receptor, which is involved in pain perception, stress response, and addiction.

Mechanism of Action

CTAP acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. When activated, the kappa opioid receptor can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in pain perception, stress response, and addiction. By blocking the activity of the kappa opioid receptor, CTAP can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
CTAP has been shown to have a variety of biochemical and physiological effects in scientific research studies. For example, CTAP has been shown to block the analgesic effects of kappa opioid receptor agonists, indicating its potential use as an analgesic. CTAP has also been shown to reduce stress-induced reinstatement of drug seeking in animal models, indicating its potential use in the treatment of addiction. Additionally, CTAP has been shown to have antidepressant-like effects in animal models, indicating its potential use in the treatment of depression.

Advantages and Limitations for Lab Experiments

One advantage of using CTAP in scientific research is its selectivity for the kappa opioid receptor, which allows for more specific investigation of the role of this receptor in various physiological and pathological processes. Additionally, CTAP has a relatively high affinity for the kappa opioid receptor, which allows for lower doses to be used in experiments. However, one limitation of using CTAP is its relatively short half-life, which may require multiple doses to be administered in experiments.

Future Directions

There are numerous future directions for research on CTAP and the kappa opioid receptor. One direction is the investigation of the potential therapeutic applications of kappa opioid receptor antagonists in the treatment of addiction, depression, and anxiety disorders. Another direction is the investigation of the role of the kappa opioid receptor in pain perception and the development of new analgesics that target this receptor. Additionally, further research is needed to investigate the biochemical and physiological effects of CTAP and other kappa opioid receptor antagonists in various animal models and human subjects.

Synthesis Methods

The synthesis of CTAP involves several steps, starting with the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This is then reacted with N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide in the presence of a base to form CTAP. The yield of CTAP can be improved by using a chiral base and recrystallization.

Scientific Research Applications

CTAP has been used in numerous scientific research studies to investigate the role of the kappa opioid receptor in various physiological and pathological processes. For example, CTAP has been used to study the effects of kappa opioid receptor activation on pain perception, stress response, and addiction. CTAP has also been used to investigate the potential therapeutic applications of kappa opioid receptor antagonists in the treatment of depression, anxiety, and substance abuse disorders.

properties

IUPAC Name

1-(2-methylbenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2/c1-14-6-2-3-7-16(14)20(28)26-12-10-15(11-13-26)19(27)25-18-9-5-4-8-17(18)21(22,23)24/h2-9,15H,10-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERYWXSANZLWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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